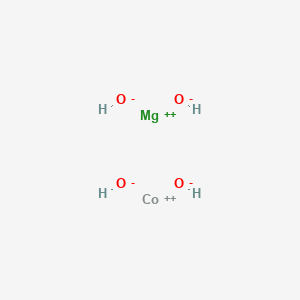
Cobalt(2+) magnesium hydroxide (1/1/4)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt(2+) magnesium hydroxide (1/1/4) is a compound that consists of cobalt ions in the +2 oxidation state, magnesium ions, and hydroxide ions. This compound is part of the family of layered double hydroxides, which are known for their unique layered structures and versatile applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cobalt(2+) magnesium hydroxide can be synthesized by co-precipitation methods. This involves mixing aqueous solutions of cobalt(2+) nitrate and magnesium nitrate with a hydroxide source, such as sodium hydroxide, under controlled pH conditions. The reaction typically occurs at room temperature, and the resulting precipitate is filtered, washed, and dried to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of cobalt(2+) magnesium hydroxide may involve large-scale co-precipitation processes. These processes are optimized for high yield and purity, often using automated systems to control the pH, temperature, and mixing rates. The precipitate is then subjected to filtration, washing, and drying steps to produce the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt(2+) magnesium hydroxide undergoes various chemical reactions, including:
Oxidation: The cobalt(2+) ions can be oxidized to cobalt(3+) ions in the presence of oxidizing agents.
Reduction: The cobalt(2+) ions can be reduced back to cobalt(0) or cobalt(1+) in the presence of reducing agents.
Substitution: The hydroxide ions can be substituted with other anions, such as chloride or sulfate, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and hydrazine.
Substitution: Substitution reactions can be carried out using solutions of the desired anions, such as sodium chloride or sodium sulfate.
Major Products Formed
Oxidation: Cobalt(3+) hydroxide or cobalt oxide.
Reduction: Metallic cobalt or cobalt(1+) compounds.
Substitution: Cobalt(2+) magnesium chloride or cobalt(2+) magnesium sulfate.
Wissenschaftliche Forschungsanwendungen
Cobalt(2+) magnesium hydroxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and layered structure.
Medicine: Studied for its potential use in cancer therapy, particularly in targeted drug delivery and imaging.
Industry: Used in the production of supercapacitors and batteries due to its high electrical conductivity and stability.
Wirkmechanismus
The mechanism of action of cobalt(2+) magnesium hydroxide involves its ability to interact with various molecular targets and pathways. In catalytic applications, the cobalt ions can facilitate electron transfer reactions, while the magnesium ions provide structural stability. In drug delivery systems, the layered structure of the compound allows for the encapsulation and controlled release of therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cobalt(2+) hydroxide: Similar in composition but lacks the magnesium component.
Magnesium hydroxide: Similar in composition but lacks the cobalt component.
Nickel(2+) magnesium hydroxide: Similar layered structure but contains nickel instead of cobalt.
Uniqueness
Cobalt(2+) magnesium hydroxide is unique due to the synergistic effects of cobalt and magnesium ions, which enhance its catalytic activity, electrical conductivity, and stability. This makes it a versatile compound with applications in various fields, from catalysis to energy storage and medicine.
Eigenschaften
CAS-Nummer |
61179-07-5 |
|---|---|
Molekularformel |
CoH4MgO4 |
Molekulargewicht |
151.27 g/mol |
IUPAC-Name |
magnesium;cobalt(2+);tetrahydroxide |
InChI |
InChI=1S/Co.Mg.4H2O/h;;4*1H2/q2*+2;;;;/p-4 |
InChI-Schlüssel |
RJASFCFBWYAETR-UHFFFAOYSA-J |
Kanonische SMILES |
[OH-].[OH-].[OH-].[OH-].[Mg+2].[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


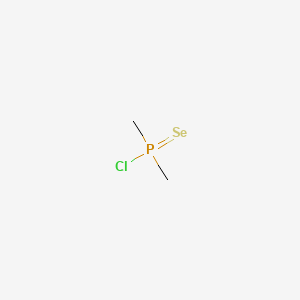

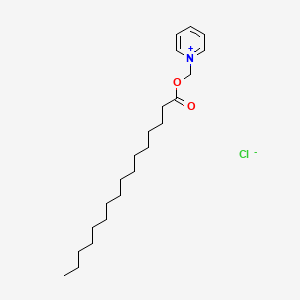
![1,2,5-Trimethyl-4-[2-(phenylsulfanyl)ethenyl]piperidin-4-ol](/img/structure/B14591651.png)
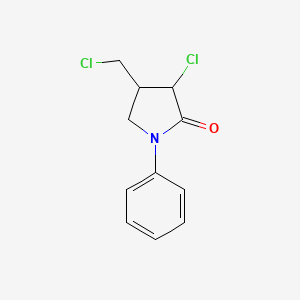
![(E)-1-Phenyl-2-[4-(triphenyl-lambda~5~-phosphanylidene)but-2-en-2-yl]diazene](/img/structure/B14591658.png)

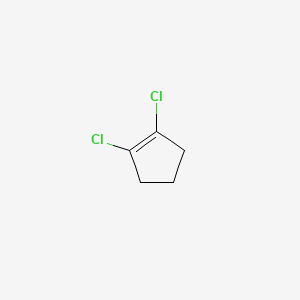

![2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine](/img/structure/B14591689.png)

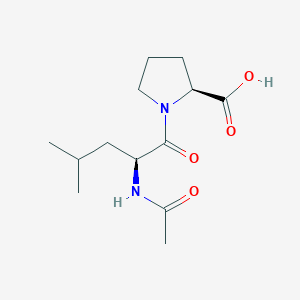
![5-[(3,4-Dichlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene](/img/structure/B14591720.png)

